4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-14-13-28-24(31)20-11-9-18(10-12-20)16-30-25(32)22-7-2-3-8-23(22)29-26(30)34-17-19-5-4-6-21(27)15-19/h2-12,15H,13-14,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAVPULARHETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound belonging to the quinazolinone family. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications in various diseases, including cancer and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C28H27ClN4O3S, with a molecular weight of 535.06 g/mol. The structural features include a quinazolinone core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H27ClN4O3S |
| Molecular Weight | 535.06 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinazolinone core can mimic substrates or inhibitors, modulating various biological pathways. Notably, compounds with similar structures have been shown to inhibit carbonic anhydrase (CA) isoforms, which are involved in regulating physiological pH and fluid balance.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that derivatives of quinazolinones exhibit potent inhibitory effects against human carbonic anhydrases (hCAs), particularly isoforms I, II, IX, and XII. These isoforms are implicated in various pathological conditions such as glaucoma, epilepsy, and cancer . The structure-activity relationship (SAR) analysis indicates that modifications to the quinazolinone scaffold can enhance inhibitory potency.
Case Studies
- In vitro Studies : A series of studies have assessed the inhibitory action of related compounds on hCA isoforms. For instance, compounds with a similar thioether linkage demonstrated nanomolar inhibition against hCA I and II, suggesting that the thio group plays a crucial role in enhancing binding affinity .
- Therapeutic Applications : The potential use of these compounds in treating metabolic disorders has been explored. Inhibitors targeting hCAs can help manage diseases by altering bicarbonate levels and influencing fluid dynamics within tissues .
Comparative Analysis
Comparative studies with other quinazolinone derivatives reveal unique aspects of this compound:
| Compound Name | Inhibition Potency (IC50) | Target Enzyme |
|---|---|---|
| Compound A | 50 nM | hCA I |
| Compound B | 100 nM | hCA II |
| This compound | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
